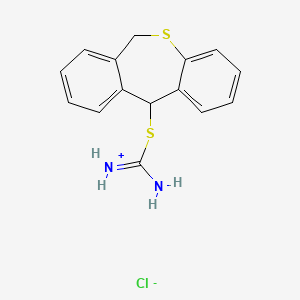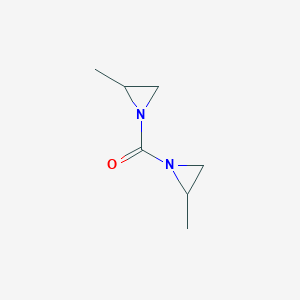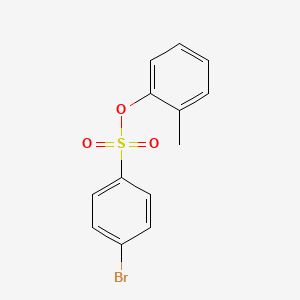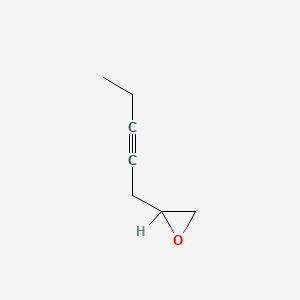
Pent-2-ynyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pent-2-ynyloxirane is an organic compound with the molecular formula C₇H₁₀O. It is characterized by the presence of an oxirane (epoxide) ring and a pent-2-yne (alkyne) group. This compound is known for its unique reactivity due to the strained three-membered oxirane ring and the triple bond in the alkyne group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pent-2-ynyloxirane can be synthesized through various methods. One common approach involves the reaction of pent-2-yne with an epoxidizing agent. For instance, the reaction of pent-2-yne with a peracid, such as m-chloroperbenzoic acid (m-CPBA), can yield this compound under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale epoxidation processes. These processes often employ catalysts to enhance the reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Pent-2-ynyloxirane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to ring-opening and formation of different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkyne group.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can attack the oxirane ring, resulting in ring-opening reactions.
Major Products Formed
Oxidation: this compound can be oxidized to form pent-2-yn-1-one or pent-2-ynoic acid.
Reduction: Reduction can yield pent-2-en-1-ol or pentane-2-ol.
Substitution: Ring-opening reactions can produce compounds such as 2-hydroxy-5-pentyne or 2-amino-5-pentyne.
Scientific Research Applications
Pent-2-ynyloxirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of pent-2-ynyloxirane involves its reactivity towards nucleophiles and electrophiles. The strained oxirane ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. The alkyne group can undergo addition reactions with electrophiles, resulting in the formation of various products. These reactions are facilitated by the electronic and steric properties of the compound, which influence its reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
But-2-ynyloxirane: Similar structure but with a shorter carbon chain.
Hex-2-ynyloxirane: Similar structure but with a longer carbon chain.
Pent-3-ynyloxirane: Similar structure but with the alkyne group at a different position.
Uniqueness
Pent-2-ynyloxirane is unique due to the specific positioning of the alkyne group and the oxirane ring. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry and various research applications .
Properties
CAS No. |
56956-21-9 |
|---|---|
Molecular Formula |
C7H10O |
Molecular Weight |
110.15 g/mol |
IUPAC Name |
2-pent-2-ynyloxirane |
InChI |
InChI=1S/C7H10O/c1-2-3-4-5-7-6-8-7/h7H,2,5-6H2,1H3 |
InChI Key |
KJJIVFBKAQJUMY-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CCC1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


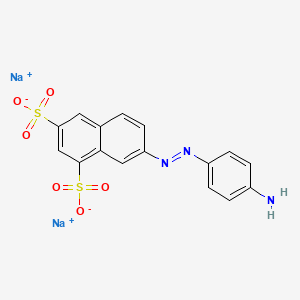
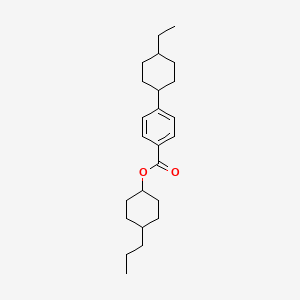
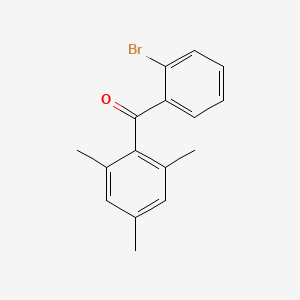
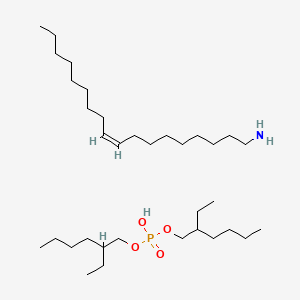
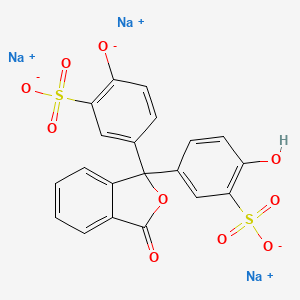
![2-Furancarboxamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitro-](/img/structure/B13763242.png)
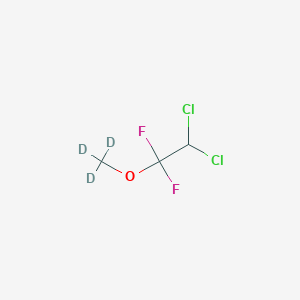
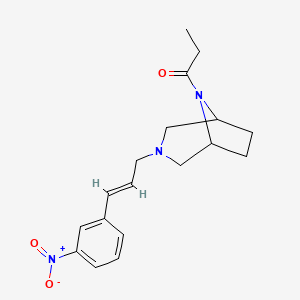
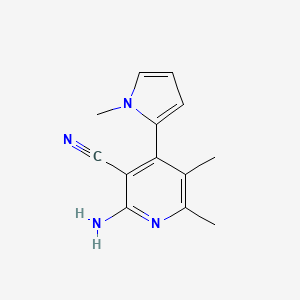
![4-[(2,5-Dichlorophenyl)azo]-3-hydroxy-2-naphthoic acid](/img/structure/B13763273.png)
